![molecular formula C14H15ClN2O2 B6332700 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1354918-64-1](/img/structure/B6332700.png)
5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole forms the core of various herbicides and drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The reaction is typically catalyzed by substances like vitamin B1 .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, 1,3-dipolar cycloadditions, and substitution condensation of chalcone and azo compounds .Physical And Chemical Properties Analysis
Pyrazole derivatives are generally solid at room temperature, and their physical and chemical properties can vary widely depending on the specific compound .Scientific Research Applications
Synthesis of Pyrazole Compounds
The compound can be used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . This process involves cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from the compound, show different fluorescence colors in different solvents . This property can be utilized in the development of photoluminescent and photorefractive materials .
Metal Ion Detection
Compound 5i, a derivative of 1,3,5-trisubstituted-1H-pyrazole, can be used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Antiproliferative Activities
Some 5-phenyl-1H-pyrazole-3-amines and their urea derivatives, which can be synthesized from the compound, have shown potent antiproliferative activities against human melanoma cells .
Antidepressant Properties
Pyrazoline derivatives, which can be synthesized from the compound, have been used in certain antidepressants .
Anti-inflammatory Properties
Pyrazoline derivatives also have good activities in anti-inflammatory treatments .
Antibacterial Properties
Pyrazoline derivatives have shown good activities in antibacterial treatments .
Anticancer Properties
Pyrazoline derivatives have shown good activities in anticancer treatments .
Mechanism of Action
The mechanism of action of pyrazole derivatives in biological systems is diverse and depends on the specific compound. Some pyrazole derivatives have been used in medicine for their antidepressant, antihypertensive, anti-arrhythmic, antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-4-13-12(9-18)14(15)17(16-13)10-5-7-11(19-2)8-6-10/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUHHYXYIIRKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde |
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